molecular formula C5H2F8 B3068874 1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene CAS No. 9011-17-0

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Cat. No. B3068874
M. Wt: 214.06 g/mol
InChI Key: OQMIRQSWHKCKNJ-UHFFFAOYSA-N
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Patent
US05639837

Procedure details

A 400 ml autoclave was loaded with 200 ml water, 1.09 g of C8F17SO2Li, and purged with nitrogen. The autoclave was cooled, evacuated, and loaded with 60 g of hexafluoropropylene and 40 g of vinylidene fluoride. A solution of 0.5 g of sodium bromate in 50 ml of water was injected at 0.3 ml/minute. Pressure within the autoclave decreased from 2.15 MPa at 22° C. to 1.65 MPa at 24° C., 3 hours later. The autoclave was vented, the polymeric emulsion recovered and then broken by freezing. Filtering and drying gave 38 g of hexafluoropropylene/vinylidene fluoride copolymer with an inherent viscosity of 0.37.
Name
C8F17SO2Li
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](S(O[Li])=O)([C:4](C(C(C([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])(F)[F:20])([F:18])[F:17])(F)F)(F)F)(F)F)(F)F)([F:3])[F:2]>O>[F:23][C:22]([F:25])([F:24])[C:19]([F:20])=[C:16]([F:18])[F:17].[C:1]([F:3])([F:2])=[CH2:4] |f:2.3|

Inputs

Step One
Name
C8F17SO2Li
Quantity
1.09 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)S(=O)O[Li]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
the polymeric emulsion recovered
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(=C(F)F)F)(F)F.C(=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 7981.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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